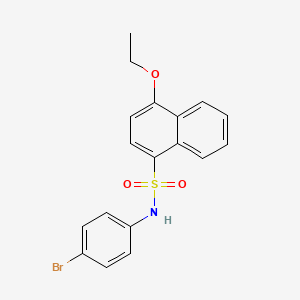![molecular formula C20H18N4O3S2 B2429808 N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714256-10-7](/img/structure/B2429808.png)
N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential heterocyclic compounds, involves various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) has been disclosed .科学的研究の応用
Anticancer Activity
Thiophene derivatives, including those with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, have been synthesized and evaluated for their anticancer activity. Specifically, compounds with sulfonamide groups have shown significant cytotoxic activities against human breast cancer cell lines, demonstrating higher efficacy than some established drugs. This highlights the potential of N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide derivatives in cancer treatment research (Ghorab, Bashandy, & Alsaid, 2014).
Antibacterial Activity
Quinoxaline derivatives have been explored for their antibacterial properties. A study on the green synthesis of quinoxaline sulfonamides revealed their effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli. This suggests that compounds like N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide could be valuable in developing new antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Neuroprotective Properties
The neuroprotective potential of quinoxaline derivatives has also been documented. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog targeting the non-NMDA glutamate receptor, exhibits protective effects against global ischemia, suggesting a role for similar compounds in neuroprotection research (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Chemical Synthesis and Reactivity
Research into the reactivity of quinoxaline compounds includes studies on their interaction with nucleophiles, providing insight into their chemical synthesis pathways. Such knowledge is crucial for designing and synthesizing novel compounds with potential therapeutic applications (Iijima & Kyo, 1989).
特性
IUPAC Name |
N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-2-27-17-11-6-5-10-16(17)23-19-20(22-15-9-4-3-8-14(15)21-19)24-29(25,26)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUXFEWUOLLNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

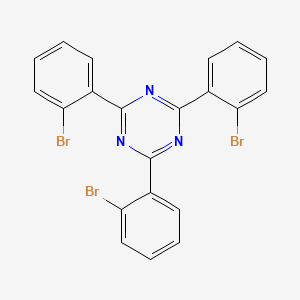
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide](/img/structure/B2429727.png)
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide](/img/structure/B2429730.png)
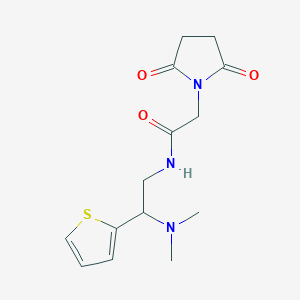
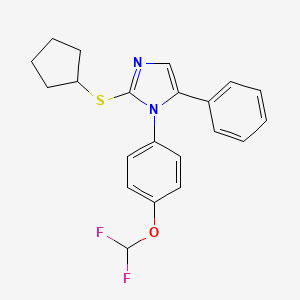
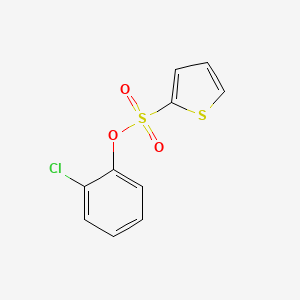
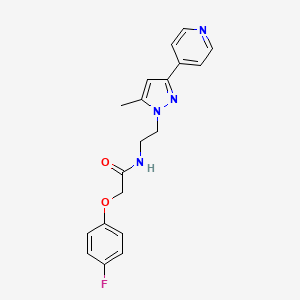
![6-[6-[(4-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2429738.png)
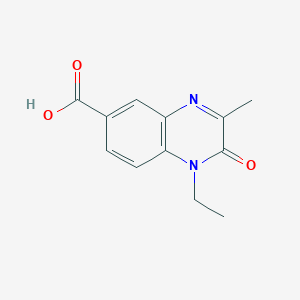
![8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429742.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B2429744.png)
![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2429746.png)
![Ethyl 4-[[2-(2-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2429747.png)
